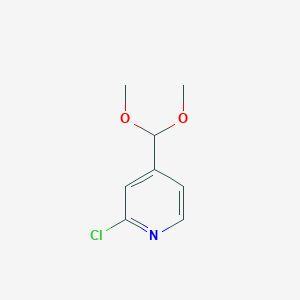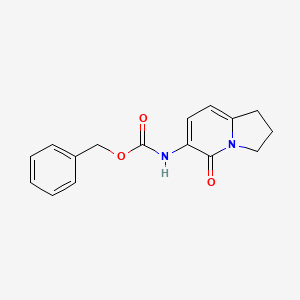
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate is a chemical compound with the molecular formula C16H16N2O3. It is known for its unique structure, which includes a benzyl group attached to a tetrahydroindolizinyl carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-oxo-1,2,3,5-tetrahydroindolizine-6-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the benzyl or indolizinyl moieties .
Wissenschaftliche Forschungsanwendungen
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share structural similarities with Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate.
Carbamate Derivatives: Other carbamate compounds, like carbaryl and fenobucarb, also exhibit similar chemical properties
Uniqueness
This compound is unique due to its specific combination of a benzyl group and a tetrahydroindolizinyl carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
612065-14-2 |
|---|---|
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
benzyl N-(5-oxo-2,3-dihydro-1H-indolizin-6-yl)carbamate |
InChI |
InChI=1S/C16H16N2O3/c19-15-14(9-8-13-7-4-10-18(13)15)17-16(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2,(H,17,20) |
InChI-Schlüssel |
MSQMBSPMEILRSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=C(C(=O)N2C1)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}phenyl)acetamide](/img/structure/B12595791.png)
![{1-[Dimethyl(phenyl)silyl]ethene-1,2-diyl}bis(trimethylsilane)](/img/structure/B12595793.png)
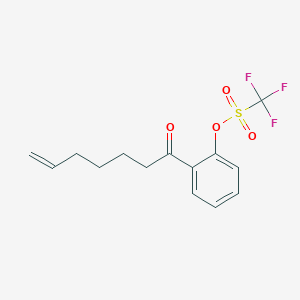
![3,3'-(Dodecane-1,12-diyl)bis[5-(trifluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12595803.png)

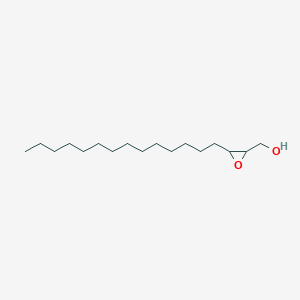
methanone](/img/structure/B12595829.png)

![(4R)-4-ethenyl-3-ethylidene-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B12595845.png)

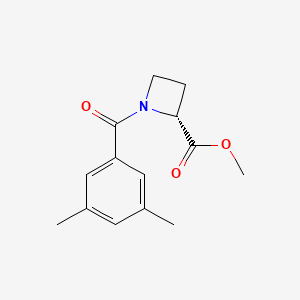
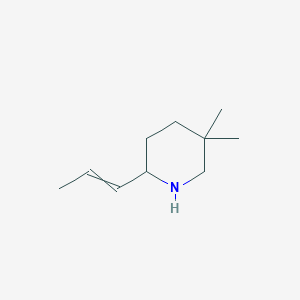
![3-[2-(Nitromethylidene)imidazolidin-1-yl]propan-1-ol](/img/structure/B12595874.png)
